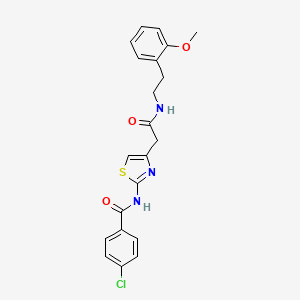

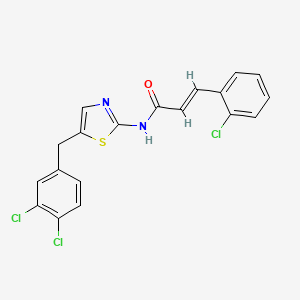

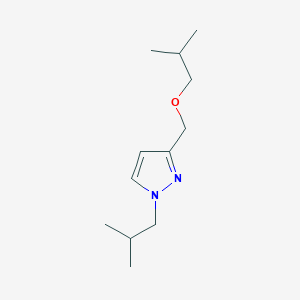

![molecular formula C24H27N3O5 B2503171 N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-71-1](/img/structure/B2503171.png)

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, such as the pyrazine ring and the carboxamide group. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

The synthesis of pyrazine carboxamides can involve reactions with amines and anilines, leading to good yields. A mechanism involving the ring opening of an anhydride and decarboxylation of the heterocyclic ring, potentially through an N-heterocyclic carbene intermediate, is proposed . Additionally, the synthesis of related compounds, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, has been achieved through Suzuki cross-coupling reactions, which could be a relevant method for synthesizing similar pyrazine derivatives .

Molecular Structure Analysis

The molecular structure of pyrazine carboxamides can be characterized using various spectroscopic techniques, including NMR and mass spectrometry . The stability of these molecules can be influenced by hyper-conjugative interactions and charge delocalization, as evidenced by NBO analysis . The presence of electron-donating groups, such as methoxy groups in the compound of interest, could further affect the electronic structure and stability.

Chemical Reactions Analysis

Pyrazine carboxamides can participate in various chemical reactions. For instance, they can react with thiols to afford different heterocyclic compounds, as seen in the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . The reactivity of the compound may also be influenced by the presence of the carboxamide group, which can engage in hydrogen bonding and potentially lead to the formation of cocrystals with carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine carboxamides can be explored through computational methods such as DFT calculations, which provide insights into reactivity parameters like FMOs, HOMO-LUMO energy gap, electron affinity, ionization energy, electrophilicity index, chemical softness, and hardness . These properties are crucial for understanding the behavior of the compound under different conditions. The spectroscopic properties, including FT-IR and FT-Raman, can be experimentally and theoretically investigated to determine vibrational frequencies and molecular geometry . Additionally, the compound's potential biological activities, such as antibacterial, antifungal, and anticancer properties, can be evaluated through various assays .

科学的研究の応用

Heterocyclic Compounds in Scientific Research

Quinoxaline and Pyrazine Derivatives

Quinoxaline, also known as benzopyrazine, and pyrazine derivatives are notable in organic chemistry for their versatility. These compounds are integral to dyes, pharmaceuticals, and antibiotics, with studies exploring their antitumor properties and applications as catalysts' ligands. The diverse functionalities of quinoxaline and pyrazine derivatives span across various fields including medicinal chemistry, where they are investigated for their pharmacological effects ranging from antibacterial to anticancer activities (Aastha Pareek and Dharma Kishor, 2015); (S. Ferreira & C. Kaiser, 2012).

Applications in Catalysis and Organic Synthesis

Research on heterocyclic N-oxide molecules, including pyridine and indazole derivatives, showcases their potential in organic synthesis, catalysis, and drug applications. These compounds are utilized in forming metal complexes, designing catalysts, and in asymmetric synthesis, demonstrating their vast applicability in advancing chemistry and drug development (Dongli Li et al., 2019).

Biochemical and Molecular Aspects

The biochemical and molecular aspects of compounds like 1,2-dimethylhydrazine (DMH) in inducing colon carcinogenesis provide a framework for understanding the carcinogenic mechanisms and evaluating natural or pharmacological compounds in animal models. This research avenue is crucial for developing targeted treatments and understanding the underlying processes of colon cancer (K. Venkatachalam et al., 2020).

特性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-29-16-8-10-21(31-3)18(14-16)23-20-6-5-11-26(20)12-13-27(23)24(28)25-19-9-7-17(30-2)15-22(19)32-4/h5-11,14-15,23H,12-13H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZPGWUBIUVYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

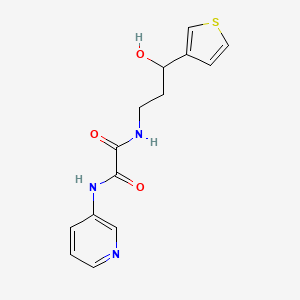

![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)

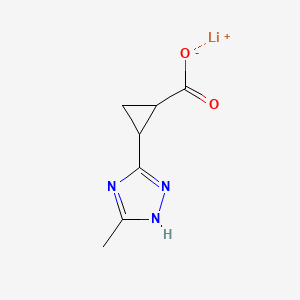

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)

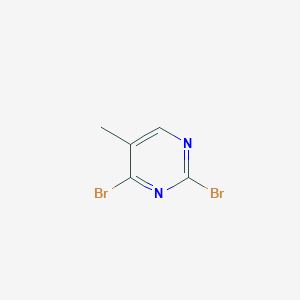

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)

![5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2503111.png)